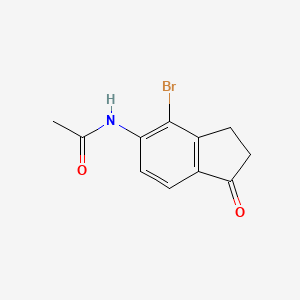

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide

Description

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is a brominated indanone derivative featuring an acetamide group at the 5-position of the indene core and a bromine atom at the 4-position. Its synthesis typically involves bromination of the parent compound, N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, followed by purification . Key physicochemical properties include a molecular formula of C₁₁H₁₀BrNO₂, molecular weight of 268.11 g/mol, and a CAS number of 58161-35-6 .

Properties

IUPAC Name |

N-(4-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6(14)13-9-4-2-7-8(11(9)12)3-5-10(7)15/h2,4H,3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPOZCKGQSEONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)C(=O)CC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591829 | |

| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429682-68-8 | |

| Record name | N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, with the molecular formula and CAS number 429682-68-8, is a compound of interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

The synthesis of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 4-bromoindene derivatives with acetic anhydride or acetyl chloride. The reaction conditions may vary, but it generally requires heating under controlled conditions to facilitate the formation of the desired product.

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 268.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Structure | Chemical Structure |

The biological activity of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features suggest potential interactions with active sites through hydrogen bonding and π-stacking interactions.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the bromo substituent is believed to enhance its activity by increasing lipophilicity and facilitating membrane penetration.

- Antioxidant Properties : Some studies suggest that compounds with similar structures possess antioxidant capabilities, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial potential of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Enterococcus faecalis | 8.40 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate a promising profile for further development as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide. The compound showed moderate cytotoxic effects on human cell lines, suggesting that while it has therapeutic potential, further optimization is necessary to enhance selectivity and reduce toxicity.

Case Studies

- Study on Antimicrobial Properties : A study published in MDPI evaluated various derivatives including N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide for their antibacterial effects. Results indicated that modifications at the bromo position significantly influenced activity against bacterial strains, with some derivatives exhibiting excellent potency against S. aureus and E. coli .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of related indene derivatives demonstrated that compounds structurally similar to N-(4-Bromo...) could scavenge free radicals effectively, indicating potential applications in oxidative stress-related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Compound: N-(1-Oxo-2,3-dihydro-1H-inden-5-yl)acetamide

- Structure : Lacks the bromine substituent at position 4.

- Synthesis: Prepared via acetylation of 5-amino-1-indanone or through Suzuki coupling and hydrogenation pathways .

Positional Isomer: N-(6-Bromo-2,3-dihydro-1H-inden-5-yl)acetamide

- Structure : Bromine at position 6 instead of 4.

- Properties : Positional isomerism may influence steric interactions and hydrogen bonding patterns, impacting crystallinity and biological activity. This compound has a CAS number of 157701-33-2 .

Substituent Variations

- N-(1-Methoxy-2,3-dihydro-1H-inden-5-yl)acetamide : Features a methoxy group at position 1 instead of bromine. The electron-donating methoxy group enhances solubility in polar solvents compared to the brominated analog .

- N-Methyl-N-(2-(1-oxo-2,3-dihydro-1H-inden-5-yl)ethyl)acetamide : Contains a methylated acetamide group and an ethyl spacer, altering pharmacokinetic properties such as metabolic stability .

Structural Analogs with Different Cores

- (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide: Combines an indolinone core with a quinoline moiety. The extended conjugation and bulky substituents may enhance binding affinity in biological targets .

- N-(Piperidinylphenyl)acetamide Derivatives: Replace the indanone core with a piperidine-phenyl system, demonstrating the role of heterocyclic scaffolds in modulating receptor selectivity .

Data Table: Key Properties of Selected Compounds

Implications of Structural Modifications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, and how is reaction efficiency optimized?

- Methodological Answer : Synthesis typically involves coupling brominated indanone intermediates with acetamide derivatives under basic conditions. For example, analogous compounds are synthesized via nucleophilic substitution using NaH in DMF as a base, with reaction monitoring via TLC and purification through recrystallization or column chromatography . Optimization includes adjusting reaction temperature (e.g., 35°C for 8 hours) and stoichiometric ratios of reagents to maximize yield .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substituent positions on the indene core, while High-Resolution Mass Spectrometry (HRMS) validates the molecular formula. Purity is assessed via HPLC with UV detection (λ = 254 nm) or elemental analysis. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies are conducted by storing the compound at controlled temperatures (e.g., -20°C, 4°C, 25°C) and humidity levels (40–75% RH). Samples are analyzed periodically using HPLC to detect degradation products. Thermal stability is assessed via Differential Scanning Calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of N-(4-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, and how are they resolved?

- Methodological Answer : Crystallographic refinement using SHELXL may encounter issues like disorder in the bromine substituent or weak diffraction due to crystal twinning. Strategies include iterative refinement with restraints on bond lengths/angles, using the SQUEEZE algorithm to model solvent regions, and high-resolution data collection (≤1.0 Å) to improve electron density maps .

Q. How can hydrogen-bonding patterns in the crystal structure inform intermolecular interactions and material properties?

- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) between the acetamide carbonyl and adjacent indene protons. These patterns predict solubility, melting behavior, and co-crystallization potential with pharmacophores. Computational tools like Mercury (CCDC) visualize and quantify these interactions .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how are assays designed?

- Methodological Answer : HEK-blue NOD1/NOD2 cells or THP-1 macrophages are used to assess immunomodulatory effects (e.g., IL-8 or TNF-α suppression). Cells are cultured in RPMI-1640 medium with 10% FBS, treated with the compound (1–100 µM), and cytokine levels quantified via ELISA. Dose-response curves (IC₅₀) and cytotoxicity controls (MTT assays) ensure specificity .

Q. How can computational modeling predict the compound’s binding affinity for target proteins like SARS-CoV-2 nsp1?

- Methodological Answer : Molecular docking (AutoDock Vina) using the nsp1 N-terminal domain (PDB: 8A4Y) identifies potential binding pockets. Parameters include a grid box centered on the active site (20 ų), Lamarckian genetic algorithms, and validation via molecular dynamics simulations (NAMD) to assess binding stability. Free energy calculations (MM-PBSA) refine affinity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.